molecular formula C10H11ClN2O B13297256 4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one

4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B13297256
M. Wt: 210.66 g/mol
InChI Key: SEIXKOPRUBVVBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is a heterocyclic compound that features a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic reactions. One common method starts with the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 7-chloro-1,2,3,4-tetrahydroquinoline with formaldehyde and ammonium chloride can yield the desired compound through a Mannich reaction .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives .

Scientific Research Applications

4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, such as inhibiting enzyme activity in antimicrobial research .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Aminomethyl)benzoic acid
  • 4-(Aminomethyl)indole
  • 4-(Aminomethyl)fluorescein

Uniqueness

4-(Aminomethyl)-7-chloro-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific quinoline structure combined with an aminomethyl group and a chloro substituent. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H11ClN2O

Molecular Weight

210.66 g/mol

IUPAC Name

4-(aminomethyl)-7-chloro-3,4-dihydro-1H-quinolin-2-one

InChI

InChI=1S/C10H11ClN2O/c11-7-1-2-8-6(5-12)3-10(14)13-9(8)4-7/h1-2,4,6H,3,5,12H2,(H,13,14)

InChI Key

SEIXKOPRUBVVBP-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(C=C(C=C2)Cl)NC1=O)CN

Origin of Product

United States

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